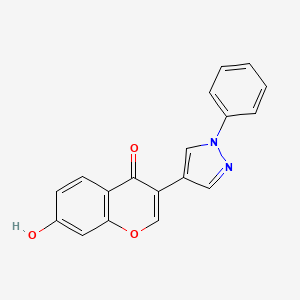
7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one
Overview
Description
7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. It is characterized by a chromen-4-one core structure substituted with a hydroxy group at position 7 and a phenyl-pyrazolyl group at position 3. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-hydroxy-4-chromenone with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group at position 7 can undergo oxidation to form corresponding quinones.
Reduction: The chromen-4-one core can be reduced to dihydro derivatives under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis for the development of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, it is studied for its potential antioxidant, anti-inflammatory, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Preclinical studies have explored its efficacy in treating certain diseases due to its bioactive properties. It is being investigated for its role in modulating cellular pathways involved in disease progression.
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
7-Hydroxy-4-chromenone: Lacks the phenyl-pyrazolyl group, resulting in different biological activities.
3-Phenyl-4H-chromen-4-one: Lacks the hydroxy group at position 7, affecting its reactivity and applications.
1-Phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound, with distinct chemical properties.
Uniqueness: 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one is unique due to the combination of its chromen-4-one core, hydroxy group, and phenyl-pyrazolyl substitution. This structural arrangement imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.
Properties
IUPAC Name |
7-hydroxy-3-(1-phenylpyrazol-4-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-14-6-7-15-17(8-14)23-11-16(18(15)22)12-9-19-20(10-12)13-4-2-1-3-5-13/h1-11,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBGJFLBMNUDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=COC4=C(C3=O)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419914 | |
| Record name | 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61034-11-5 | |
| Record name | 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


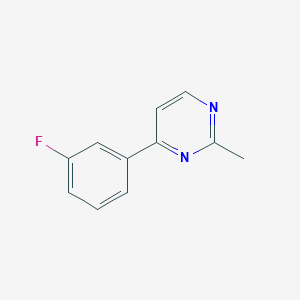
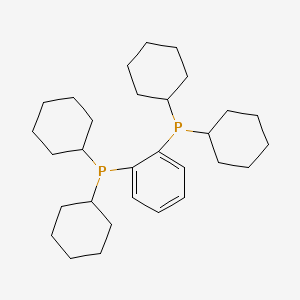
![5,6,14,15-DIBENZO-4,7,13,16,21,24-HEXAOXA-1,10-DIAZABICYCLO[8.8.8]HEXACOSANE](/img/structure/B1609246.png)
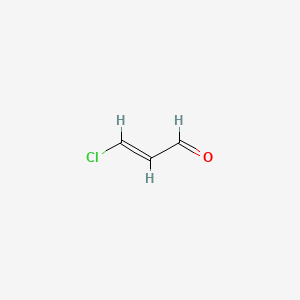
![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)
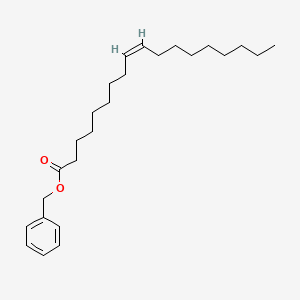
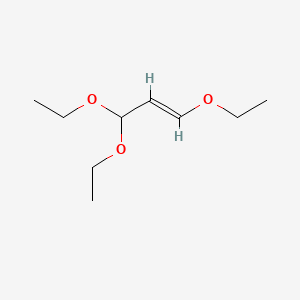
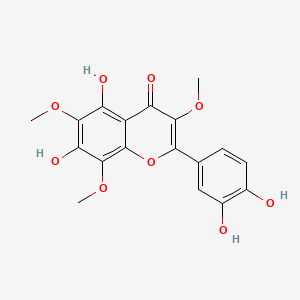

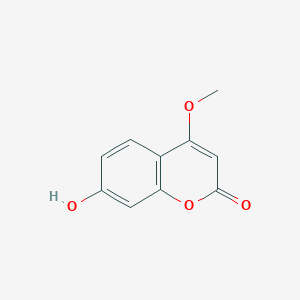
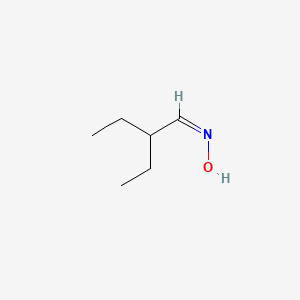
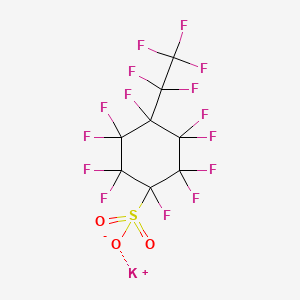
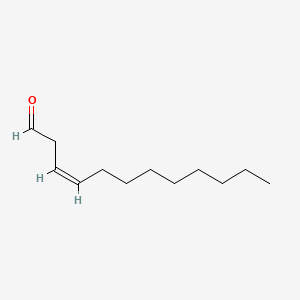
![[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate](/img/structure/B1609263.png)
